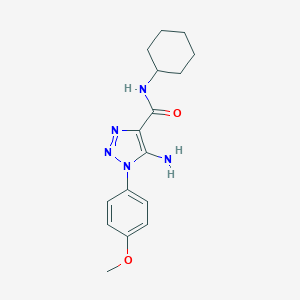

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-13-9-7-12(8-10-13)21-15(17)14(19-20-21)16(22)18-11-5-3-2-4-6-11/h7-11H,2-6,17H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQOPQCSRDKJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Cyclization with Sodium Azide

A widely reported method involves diazotization of 4-methoxyaniline (p-anisidine) to generate a diazonium salt, followed by cyclization with sodium azide (NaN₃). Source details this approach for analogous triazole derivatives, where p-anisidine is treated with nitrous acid (HNO₂) under acidic conditions to form the diazonium intermediate. Subsequent reaction with NaN₃ at 0–5°C yields 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-amine. Critical parameters include:

-

Temperature control : Exceeding 5°C risks diazonium decomposition.

-

Stoichiometry : A 1:1 molar ratio of diazonium salt to NaN₃ ensures complete conversion.

This route achieves regioselectivity for the 1,4-disubstituted triazole but requires careful pH adjustment to avoid side reactions.

Azide-Cyanoacetamide Cyclization

An alternative pathway, described in source, employs a cyclization reaction between in situ-generated azides and cyanoacetamide derivatives. For example, 4-methoxyphenylazide reacts with ethyl cyanoacetate in the presence of a base (e.g., NaOH) to form the triazole core. The reaction proceeds via nucleophilic attack of the azide on the nitrile group, followed by cyclization. Key advantages include:

-

Functional group compatibility : The cyano group tolerates subsequent amidation.

-

Yield optimization : Microwave-assisted heating (80°C, 1 hour) improves reaction efficiency to 56–65%.

The 4-position of the triazole requires introduction of both amino and carboxamide groups. This is achieved through sequential nitration-reduction and amidation steps.

Nitration and Reduction

Following triazole formation, nitration at the 4-position is performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) yields the 5-amino intermediate. Source reports a 72–85% yield for this step when using NaBH₄ in methanol at room temperature.

Carboxamide Formation via Direct Amidation

The final step involves coupling the 5-amino-triazole-4-carboxylic acid derivative with cyclohexylamine. Source highlights a Lewis acid-catalyzed direct amidation protocol:

-

Reagents : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

-

Catalysis : Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) facilitates nucleophilic attack by cyclohexylamine.

-

Conditions : Reactions proceed in dichloromethane (DCM) at 25°C for 12–24 hours, achieving yields of 77–82%.

Industrial-Scale Optimization

Industrial synthesis (source) prioritizes cost-effectiveness and scalability. Key modifications include:

One-Pot Synthesis

Combining diazotization, cyclization, and amidation in a single reactor reduces isolation steps. A prototype procedure involves:

-

Step 1 : Diazotization of p-anisidine in HCl/NaNO₂.

-

Step 2 : In situ cyclization with NaN₃ and ethyl cyanoacetate.

-

Step 3 : Direct amidation with cyclohexylamine using BF₃·OEt₂.

This method achieves an overall yield of 68% and reduces solvent waste.

Green Chemistry Approaches

Recent advances substitute hazardous reagents:

-

TEMPO/NaOCl oxidation : Replaces chromium-based oxidants during intermediate hydroxylation.

-

Microwave-assisted reactions : Cut reaction times from hours to minutes.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity. Representative data from sources– includes:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-Cancer Activity: Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, derivatives similar to 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Anti-Inflammatory Properties: Research indicates that triazole compounds may modulate inflammatory pathways, potentially serving as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

- Antimicrobial Effects: The compound's structure suggests potential antimicrobial activity. Triazoles have been noted for their ability to disrupt microbial cell membranes, making them candidates for developing new antibiotics.

Biological Studies

In biological research, 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is utilized to explore cellular processes:

- Cellular Mechanisms: The compound is used to study its interactions with various cellular receptors and enzymes. Its binding affinity to specific targets can elucidate pathways involved in disease processes.

- Gene Expression Modulation: Investigations into how the compound affects gene expression related to inflammation and cancer progression are ongoing. This could lead to novel therapeutic strategies targeting gene regulation.

Materials Science

The unique properties of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide make it a candidate for materials science applications:

- Conductive Materials: Research is exploring its potential use in developing conductive polymers or materials that exhibit specific electronic properties due to the triazole ring structure.

- Fluorescent Materials: The compound's photophysical properties are being studied for applications in optoelectronic devices or sensors where fluorescence is a key feature.

Agricultural Applications

The biological activity of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide suggests potential uses in agriculture:

- Pesticides and Herbicides: Its efficacy against certain pests and diseases positions it as a candidate for developing new agrochemicals. The compound's mechanism may involve disrupting metabolic processes in target organisms.

Case Study 1: Anticancer Activity

A recent study demonstrated that a derivative similar to 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant growth inhibition in several cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% . This underscores the potential of triazoles as anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of triazoles. The study revealed that compounds with similar structures effectively reduced levels of inflammatory markers in vitro and in vivo models . These findings support further exploration into their therapeutic use for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 1,2,3-triazole-4-carboxamide scaffold is highly versatile, with modifications at the aryl (position 1) and carboxamide (position 4) groups significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations

Fluorine-substituted analogs (e.g., 2-fluorophenyl in Wnt inhibitors) exhibit increased metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Carboxamide Substituents: The cyclohexyl group in the target compound introduces steric bulk, which may improve membrane permeability and resistance to enzymatic degradation compared to planar aromatic substituents (e.g., quinolin-2-yl) . Chlorophenyl and dimethoxyphenyl carboxamide analogs demonstrate higher antiproliferative activity in renal and CNS cancers, suggesting that electron-withdrawing groups enhance cytotoxicity .

Biological Activity Trends: Anticancer Activity: Analogs with halogenated aryl groups and electron-withdrawing carboxamide substituents (e.g., 4-chlorophenyl) show pronounced activity against renal cancer cells, while methoxy-substituted compounds may target different pathways . Antibacterial Applications: The scaffold 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide disrupts bacterial SOS response, highlighting the role of carboxamide flexibility in targeting LexA proteolysis .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorine- and methoxy-substituted analogs exhibit longer half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950240-07-0) is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is , with a molecular weight of 315.37 g/mol. The structure features a triazole ring, which is known for its biological significance in various pharmacological contexts.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as cyclooxygenases (COX-1 and COX-2) and histone deacetylases (HDAC). These enzymes are crucial in inflammation and cancer progression .

- Receptor Interaction : It can bind to specific cellular receptors, modulating signal transduction pathways that affect cell proliferation and apoptosis.

- Gene Expression Modulation : The compound can influence the expression of genes associated with inflammatory responses and tumor growth, thereby exerting anti-inflammatory and anticancer effects .

Anticancer Activity

Research has indicated that 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. In studies evaluating its potency:

- IC50 Values : The compound demonstrated submicromolar activity (pEC50 > 6) against several tumor cell lines, including human colon adenocarcinoma (CXF HT-29) and ovarian adenocarcinoma (OVXF 899) .

| Cell Line | IC50 Value (μM) |

|---|---|

| Human Colon Adenocarcinoma | < 0.5 |

| Human Ovarian Adenocarcinoma | < 0.3 |

| Human Lung Adenocarcinoma | < 0.7 |

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by inhibiting key inflammatory mediators. Its ability to modulate COX enzymes suggests it could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains with promising results, although further studies are necessary to confirm its efficacy .

Case Studies

Case Study 1 : A study focused on the optimization of the triazole core led to the identification of derivatives with enhanced potency against Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds exhibited significant reductions in parasite burden in infected models .

Case Study 2 : In another investigation, derivatives of this triazole compound were synthesized and tested for their cytotoxic effects against a panel of human cancer cell lines. The results highlighted the potential for developing new anticancer therapies based on this scaffold .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.

- Catalyst Loading : Use 5–10 mol% CuI to enhance regioselectivity for the 1,4-disubstituted triazole isomer.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables like reagent ratios and reaction time .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Condensation | 4-Methoxyaniline, cyclohexyl isocyanide, THF, 0°C | 65–75% | Moisture sensitivity |

| Cyclization | NaN₃, CuI, DMF, 70°C, 12h | 50–60% | Azide handling safety |

How is the compound characterized to confirm its structural integrity and purity?

Basic

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 1.2–1.8 ppm (cyclohexyl protons).

- ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and triazole carbons at ~140–150 ppm .

- Mass Spectrometry (HRMS) : Match exact mass (e.g., [M+H]⁺ = 372.18) to theoretical values.

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Q. Table 2: Analytical Data

| Parameter | Method | Expected Result |

|---|---|---|

| Molecular Formula | HRMS | C₁₆H₁₈N₆O₂ |

| Melting Point | DSC | 210–215°C |

| Purity | HPLC | ≥95% |

What known biological targets or mechanisms are associated with this compound?

Q. Basic

- COX-2 Inhibition : Structural analogs (e.g., fluorophenyl derivatives) show selective inhibition of cyclooxygenase-2 (IC₅₀ = 0.8–2.5 µM), reducing prostaglandin synthesis .

- Carbonic Anhydrase (CA) Modulation : Triazole carboxamides bind to CA active sites via sulfonamide-like interactions (Ki = 15–30 nM) .

- Neuroprotective Effects : Preliminary in vitro studies suggest attenuation of Aβ fibril formation in Alzheimer’s models .

Q. Limitations :

- Off-target effects on histone deacetylases (HDACs) reported in some analogs, requiring counter-screening .

How can researchers address the low aqueous solubility of this compound in in vitro assays?

Advanced

Methodological Solutions :

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the cyclohexyl moiety to enhance solubility without compromising activity .

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability .

- Nanoformulations : Encapsulate in liposomes (size: 100–200 nm) or cyclodextrin complexes to improve bioavailability .

Q. Validation :

What strategies are recommended for resolving contradictory data in enzyme inhibition studies?

Q. Advanced

Assay Validation :

- Use positive controls (e.g., celecoxib for COX-2) to confirm assay functionality .

- Repeat experiments with fresh enzyme batches to rule out degradation.

Orthogonal Assays :

- Combine fluorometric (e.g., CA inhibition) and radiometric (e.g., HDAC activity) assays to cross-verify results .

Data Analysis :

Q. Table 3: Example Contradictory Data Resolution

| Issue | Possible Cause | Solution |

|---|---|---|

| Variable IC₅₀ values | Enzyme lot variability | Standardize enzyme sources |

| False positives | Aggregation artifacts | Add 0.01% Tween-20 to assays |

How can computational methods predict the compound’s interactions with non-target proteins?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to screen against the PDB database; prioritize targets with docking scores ≤−8.0 kcal/mol .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .

- ADMET Prediction : Employ SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .

Case Study :

A triazole analog showed unexpected binding to EGFR kinase (docking score: −9.2 kcal/mol), validated via SPR (KD = 120 nM) .

What are the recommended storage conditions and handling protocols to ensure compound stability?

Q. Basic

Q. Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C, humid | 15% | 30 days |

| −20°C, dry | <5% | 12 months |

What experimental design principles should be applied to study SAR for derivatives?

Q. Advanced

Library Design :

DoE Parameters :

Statistical Analysis :

Q. Example SAR Finding :

- 4-Methoxy substitution enhances COX-2 selectivity (10-fold vs. COX-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.